molecular formula C15H16N2OS B2475104 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide CAS No. 2097923-55-0

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide

Cat. No. B2475104
CAS RN: 2097923-55-0
M. Wt: 272.37
InChI Key: YDCNLXZKKDEQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and is being studied for its potential use in cancer treatment.

Scientific Research Applications

Conversion of Acetaminophen to Bioactive Compounds

Acetaminophen's conversion to N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system suggests a novel pathway for drug metabolism and highlights a molecular mechanism for the occurrence of analgesic compounds in the nervous system following treatment with acetaminophen (Högestätt et al., 2005).

Chemometric Analysis for Drug Estimation

Development of a rapid chemometric reverse-phase HPLC method for the simultaneous estimation of paracetamol and ibuprofen emphasizes the importance of analytical techniques in pharmaceutical research, ensuring the quality and efficacy of medicinal products (Kanthale et al., 2020).

Metabolic Stability of PI3K/mTOR Inhibitors

Investigations into the structure-activity relationships of PI3K/mTOR dual inhibitors underline the significance of chemical modifications to improve metabolic stability, critical for developing effective cancer therapies (Stec et al., 2011).

Environmental Impact and Green Chemistry

The green approach for the design and discovery of paracetamol analogues as potential analgesic and antipyretic agents demonstrates the shift towards more sustainable and environmentally friendly methods in drug synthesis and development (Reddy et al., 2014).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(7-11-5-6-19-10-11)17-9-12-1-4-14(16-8-12)13-2-3-13/h1,4-6,8,10,13H,2-3,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCNLXZKKDEQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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